3-(2-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
The compound 3-(2-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one features a chromeno-oxazinone core, a bicyclic system combining coumarin and oxazine moieties. Key structural attributes include:
- 3-(2-Methoxyphenoxy) substituent: An electron-donating methoxy group at the ortho position of the phenoxy ring, which may enhance solubility in hydrophobic environments.
Properties
IUPAC Name |
3-(2-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-28-20-4-2-3-5-21(20)31-22-14-29-24-17(23(22)27)6-7-19-18(24)13-26(15-30-19)12-16-8-10-25-11-9-16/h2-11,14H,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDGIKVVQOGDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-methoxyphenoxy)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, pharmacological properties, and potential therapeutic applications.
Antinociceptive Effects
Research has indicated that compounds similar to This compound exhibit significant anti-inflammatory and anti-nociceptive properties. For instance, studies have shown that related structures can modulate pain pathways effectively in rodent models. The compound's mechanism may involve the modulation of P2X receptors, which are known to play a role in pain signaling .
Anti-inflammatory Properties
In vitro studies have demonstrated that compounds with similar functional groups can inhibit pro-inflammatory cytokines. This suggests that This compound may possess anti-inflammatory activity through the inhibition of pathways involved in inflammation .
Pharmacokinetic Profile
The pharmacokinetics of this compound are yet to be fully elucidated. However, structural analogs have shown favorable profiles, including good oral bioavailability and metabolic stability. These properties are essential for therapeutic applications and suggest that this compound could also exhibit similar characteristics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds in this class. Modifications to the pyridine and chromeno structures have been explored to enhance efficacy and selectivity:
| Structural Modification | Effect on Activity |
|---|---|
| Substitution on Pyridine | Increased potency in pain models |
| Alteration of Methoxy Group | Enhanced anti-inflammatory effects |
Case Studies
- In Vivo Studies : In a study focusing on anti-nociceptive effects, a related compound was tested in a formalin-induced pain model. Results indicated a significant reduction in pain responses compared to controls .
- Cellular Assays : Cellular assays demonstrated that derivatives of the compound could inhibit TNF-alpha production in macrophages, indicating potential for treating inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues in Chromeno-Oxazinone Family
Key Observations :
- Substituent Effects : The target compound’s pyridinylmethyl group distinguishes it from aliphatic (e.g., propyl, ethyl) or simple aryl (e.g., methoxybenzyl) substituents in analogues. This group may improve target binding via heteroaromatic interactions.
- Solubility: The methoxyphenoxy group balances hydrophobicity, while the pyridine moiety could enhance aqueous solubility compared to purely aliphatic derivatives.
Electronic and Steric Comparisons
Methoxy vs. Chloro Substituents :
Pyridine vs. Ferrocene :
Hypothesized Pharmacological Profile
Q & A
Q. What are the optimal multi-step synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential steps: (1) formation of the chromeno-oxazine core via cyclization of substituted phenols and oxazine precursors under acidic or basic catalysis; (2) introduction of the pyridin-4-ylmethyl group via nucleophilic substitution or alkylation; (3) functionalization of the 2-methoxyphenoxy moiety using Ullmann or Buchwald-Hartwig coupling . Key reaction parameters include temperature (80–120°C for cyclization), solvent polarity (DMF or THF for alkylation), and catalyst selection (e.g., Pd catalysts for coupling reactions). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for ≥95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
- Methodological Answer :
- 1H/13C NMR : Confirm the chromeno-oxazine core via aromatic proton signals (δ 6.5–8.0 ppm) and oxazine methylene protons (δ 4.0–5.5 ppm). The pyridin-4-ylmethyl group shows characteristic splitting patterns for pyridine protons (δ 8.5–8.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
Q. What initial biological screening assays are recommended, and how should activity data be interpreted?
- Methodological Answer : Prioritize in vitro assays:
- Kinase inhibition : Use ADP-Glo™ kinase assays (IC50 values ≤10 µM suggest therapeutic potential) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells; EC50 < 20 µM warrants further study) .
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) to guide formulation strategies .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Recalculate reaction pathways (e.g., Gibbs free energy barriers for cyclization) using hybrid functionals (B3LYP/6-311G**) and compare with experimental kinetic data .
- Isotopic Labeling : Track regioselectivity in substitution reactions using deuterated reagents (e.g., D2O quenching followed by MS analysis) .
- Controlled Replicates : Perform triplicate experiments under inert atmospheres to rule out oxidative byproducts .
Q. What strategies are effective for selective functionalization of the chromeno-oxazine core to enhance bioactivity?
- Methodological Answer :
- Directed C-H Activation : Use Pd(OAc)2 and pivalic acid to introduce aryl groups at the C3 position .
- Click Chemistry : Attach triazole moieties via Cu(I)-catalyzed azide-alkyne cycloaddition at the pyridinyl site to improve solubility .
- Protecting Groups : Temporarily block the oxazinone oxygen with TMSCl during alkylation to prevent side reactions .
Q. What in silico approaches predict metabolic pathways and potential toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (focus on CYP3A4/2D6 interactions) and ToxTree for structural alerts (e.g., mutagenic nitro groups) .
- Molecular Dynamics Simulations : Model binding to hERG channels (RMSD < 2.0 Å over 100 ns suggests low cardiotoxicity risk) .
Q. How to design stability studies under various conditions, and what analytical methods track degradation?
- Methodological Answer :
- Forced Degradation : Expose to 0.1 M HCl (40°C, 24 hr), 0.1 M NaOH (40°C, 24 hr), and UV light (ICH Q1B guidelines). Monitor via UPLC-MS for hydrolytic (e.g., oxazinone ring cleavage) or photolytic products .
- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at 25°C from accelerated (40–60°C) data .
Q. What environmental impact assessments are applicable, and how to design ecotoxicological studies?
- Methodological Answer :
- OECD Test Guidelines : Conduct Daphnia magna acute toxicity (48-hr EC50) and algal growth inhibition (72-hr ErC50) assays .
- LC-MS/MS Quantification : Measure bioaccumulation in zebrafish embryos (log BCF > 3.7 indicates high persistence) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
